[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
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Overview
Description
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, methoxy, and methyl groups attached to a phenylene ring, with two trimethylsilane groups connected via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the phenylene ring with the desired substituents. The bromination of the phenylene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of methoxy groups is usually done through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The final step involves the attachment of trimethylsilane groups via a silylation reaction using trimethylsilyl chloride (TMSCl) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of [(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to participate in various chemical reactions. The bromine atom and methoxy groups can act as reactive sites for substitution and coupling reactions. The trimethylsilane groups provide stability and can be selectively removed under specific conditions to reveal reactive intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can be compared with similar compounds such as:
[(4-Bromo-3,5-dimethoxyphenyl)bis(oxy)]bis(trimethylsilane): Similar structure but with different substitution pattern.
[(4-Bromo-3,6-dimethoxyphenyl)bis(oxy)]bis(trimethylsilane): Lacks the methyl group, affecting its reactivity and applications.
[(4-Bromo-3,6-dimethoxy-5-methylphenyl)bis(oxy)]bis(trimethylsilane): Similar but with different positioning of the methoxy groups.
Properties
CAS No. |
919289-43-3 |
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Molecular Formula |
C15H27BrO4Si2 |
Molecular Weight |
407.45 g/mol |
IUPAC Name |
(3-bromo-2,5-dimethoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H27BrO4Si2/c1-10-11(16)13(18-3)15(20-22(7,8)9)14(12(10)17-2)19-21(4,5)6/h1-9H3 |
InChI Key |
HSDNJGDSCLCZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origin of Product |
United States |
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